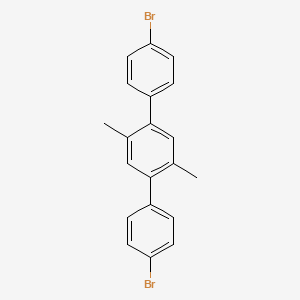

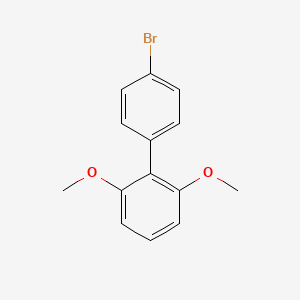

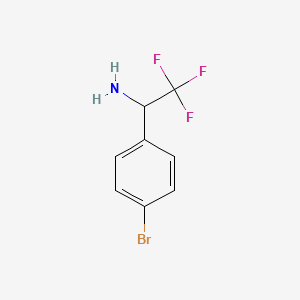

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Overview

Description

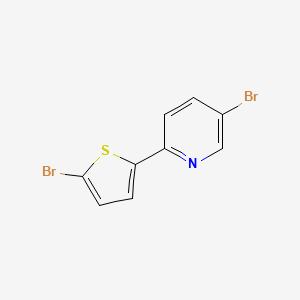

The compound "4'-Bromo-2,6-dimethoxy-1,1'-biphenyl" is a brominated and dimethoxy-substituted biphenyl derivative. Biphenyl compounds are characterized by a pair of phenyl rings, which can be further modified with various substituents affecting their physical, chemical, and biological properties. The presence of bromine and methoxy groups on the biphenyl structure can significantly influence the molecule's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For instance, the synthesis of 3-(4'-bromophenyl)-4,6-dimethoxy-2-methylindole was achieved via the modified Bischler method, starting from 4,6-dimethoxyaniline and reacting with 2,4-dibromopropiophenone, followed by protection and cyclization steps . Similarly, 1-(2,6-Dimethyl-4-bromophenyl)imidazole was synthesized using an improved Debus-Radziszewsk method starting from 2,6-dimethyl-4-bromoanilin .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is often studied using X-ray crystallography. For example, the crystal structure of a related compound, 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . The presence of bromine can also influence the molecular conformation and packing in the crystal lattice, as seen in various substituted biphenyls .

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, particularly those involving the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The reactivity of the bromine atom can be utilized in further functionalization of the molecule. For example, the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide involved the reaction of a brominated compound with phenylphonous dichloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the presence of bromine and methoxy groups. These substituents can affect the molecule's boiling point, melting point, solubility, and density. The crystal structure analysis often provides insights into the molecule's density and molecular interactions, such as hydrogen bonding and π-π interactions, which can affect the compound's solubility and melting point . The presence of non-classical hydrogen bonds and π-π interactions was observed in the crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione .

Scientific Research Applications

Antiviral Properties : Biphenyl derivatives, similar to 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl, have been studied for their antiviral properties. For example, certain brominated biphenyl derivatives demonstrated potent anti-HIV activity, suggesting their potential use in antiretroviral therapy (Xie et al., 1995).

Crystal Structure Analysis : Studies have been conducted on the crystal structures of substituted biphenyl compounds, including bromo and nitro derivatives. These analyses help understand the influence of structural modifications on molecular conformation and intermolecular interactions, which is crucial for designing pharmaceuticals and materials (Seidel et al., 2013).

Synthesis Methods : Research has focused on synthesizing various biphenyl compounds, including dimethyl and dimethoxy derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in different industrial and scientific contexts (Elsom et al., 2003).

Molecular Docking Studies : Biphenyl ester derivatives have been synthesized and analyzed for their potential as tyrosinase inhibitors, which are important for treatments of various diseases. Molecular docking studies help in understanding the interaction of these compounds with biological targets (Kwong et al., 2017).

Identification in Metabolism Studies : The structure and properties of brominated biphenyls have been examined in the context of metabolism studies, demonstrating how these compounds can be identified and characterized when studying biological processes (Tulp et al., 1977).

Luminescence and Thermal Properties : Biphenyl carbazole derivatives have been studied for their luminescence and thermal properties. These characteristics are essential for applications in materials science, particularly in developing new luminescent materials (Tang et al., 2021).

Environmental Impact Assessment : The combustion of electronic waste containing brominated biphenyls has been studied to understand the release of potentially estrogenic compounds. Such research is crucial for assessing the environmental impact of electronic waste disposal (Owens et al., 2007).

Safety and Hazards

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

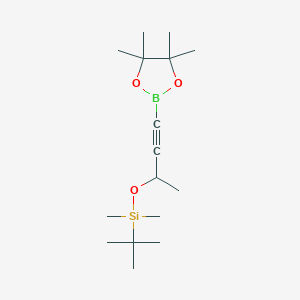

The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .

properties

IUPAC Name |

2-(4-bromophenyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWPUEAMHLXATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)